ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research indicates the potential of ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate in various synthesis processes and its biological activities. A study demonstrates the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activities
Further studies on the antimicrobial activities of 1,2,4-triazole derivatives, including those involving ethyl piperazine-1-carboxylate, have shown that some compounds possess good or moderate activities against test microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Interactions and Mechanisms
The interaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been studied, revealing complex mechanisms and structural insights through X-ray analysis. This research contributes to the understanding of the chemical behavior and potential applications of similar compounds in various fields (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Antitumor Activity
A novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and evaluated for their antitumor activity. These compounds showed significant inhibitory activity against CDC25B, suggesting the potential for developing new antitumor therapies (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Catalytic and Synthetic Applications
The catalytic applications of compounds related to ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate in reactions such as carbonylation demonstrate the versatility of these molecules in synthetic chemistry. Such reactions provide valuable pathways for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Mechanism of Action
Piperazine derivatives
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and antiprotozoal effects .
Triazole derivatives
Triazoles refer to a class of compounds that contain a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Ethylphenyl compounds
Compounds containing an ethylphenyl moiety often exhibit interesting chemical and biological properties. For instance, ethanone, 1-(4-ethylphenyl)-, is a simple compound with this structure .
Properties
IUPAC Name |
ethyl 4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-14-5-7-15(8-6-14)23-13-16(19-20-23)17(24)21-9-11-22(12-10-21)18(25)26-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYBEQZAIRMQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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